molecular formula C14H18N4O2 B283422 N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine

N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine

Cat. No.: B283422
M. Wt: 274.32 g/mol
InChI Key: LUZQRCBWQALQMO-UHFFFAOYSA-N
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Description

N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine is a complex organic compound that features a benzyl group substituted with allyloxy and ethoxy groups, and a triazolyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine typically involves multi-step organic reactions. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The preparation of the triazole moiety can be achieved through the Huisgen cycloaddition reaction, which involves the 1,3-dipolar cycloaddition of an azide and an alkyne .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while nucleophilic substitution can result in the formation of various substituted benzyl derivatives .

Scientific Research Applications

N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions, influencing enzymatic activity and protein function. The benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications. The presence of both allyloxy and ethoxy groups on the benzyl ring, along with the triazole moiety, provides a versatile scaffold for chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C14H18N4O2/c1-3-8-20-13-11(6-5-7-12(13)19-4-2)9-15-14-16-10-17-18-14/h3,5-7,10H,1,4,8-9H2,2H3,(H2,15,16,17,18)

InChI Key

LUZQRCBWQALQMO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1OCC=C)CNC2=NC=NN2

Canonical SMILES

CCOC1=CC=CC(=C1OCC=C)CNC2=NC=NN2

Origin of Product

United States

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